molecular formula C16H29N5O7 B15158455 L-Valyl-L-alanyl-L-glutaminyl-L-serine CAS No. 798540-68-8

L-Valyl-L-alanyl-L-glutaminyl-L-serine

Cat. No.: B15158455
CAS No.: 798540-68-8
M. Wt: 403.43 g/mol
InChI Key: DWPMMFGQOLXJJE-GMOBBJLQSA-N
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Description

L-Valyl-L-alanyl-L-glutaminyl-L-serine is a tetrapeptide composed of the amino acids valine, alanine, glutamine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-alanyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, glutamine, is activated and coupled to the deprotected amine group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for alanine and valine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. The process requires strict control of reaction conditions and purity to ensure the biological activity and stability of the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The peptide can be reduced to alter its structure and properties.

    Substitution: Amino acid residues can be substituted to modify the peptide’s activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced peptides with altered functional groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Valyl-L-alanyl-L-glutaminyl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it may influence cellular signaling pathways involved in inflammation or immune response.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valine: A dipeptide with similar structural features but different biological activity.

    L-Valyl-L-alanine: Another dipeptide with distinct properties and applications.

    L-Alanyl-L-glutamine: A dipeptide known for its stability and efficacy in elevating plasma and muscle glutamine levels.

Uniqueness

L-Valyl-L-alanyl-L-glutaminyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biological activity and potential applications. Its combination of valine, alanine, glutamine, and serine residues allows for diverse interactions and effects in various fields.

Properties

CAS No.

798540-68-8

Molecular Formula

C16H29N5O7

Molecular Weight

403.43 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C16H29N5O7/c1-7(2)12(18)15(26)19-8(3)13(24)20-9(4-5-11(17)23)14(25)21-10(6-22)16(27)28/h7-10,12,22H,4-6,18H2,1-3H3,(H2,17,23)(H,19,26)(H,20,24)(H,21,25)(H,27,28)/t8-,9-,10-,12-/m0/s1

InChI Key

DWPMMFGQOLXJJE-GMOBBJLQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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